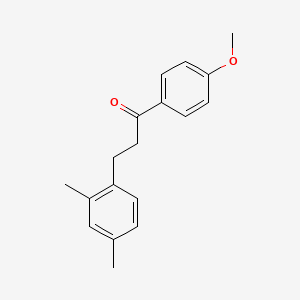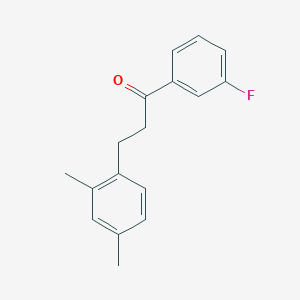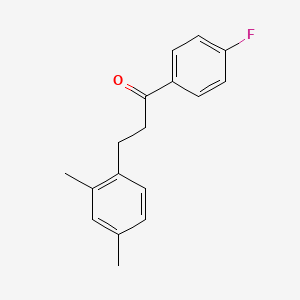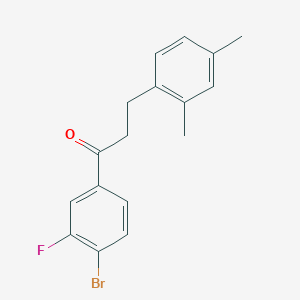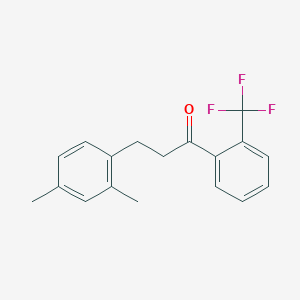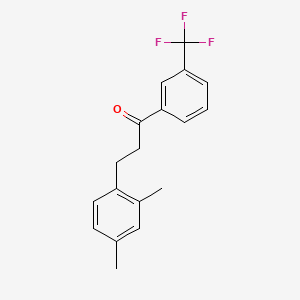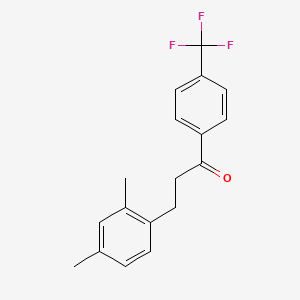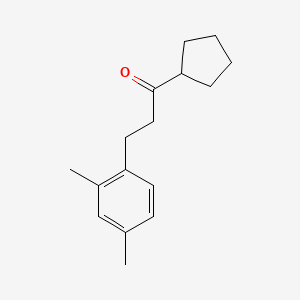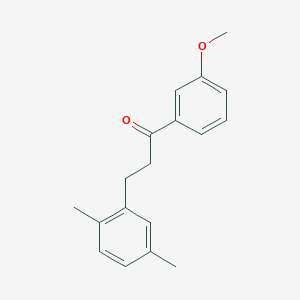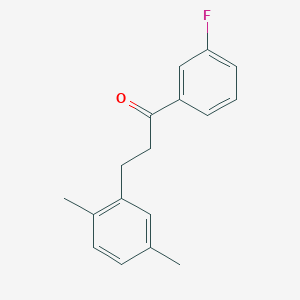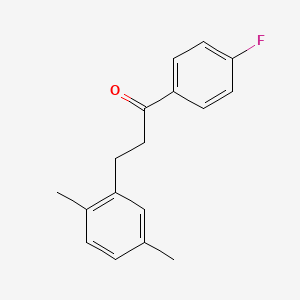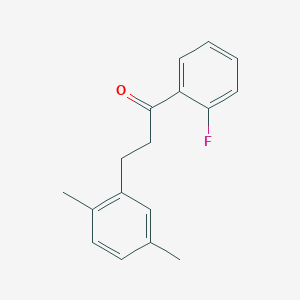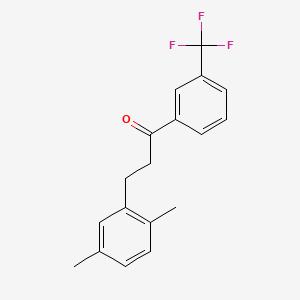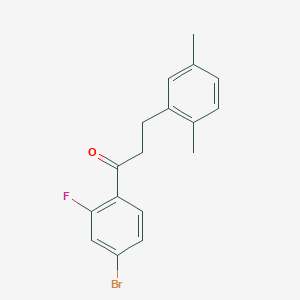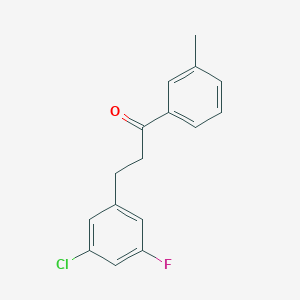
3-(3-氯-5-氟苯基)-3'-甲基丙苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Chloro-5-fluorophenylboronic Acid” is a related compound that is a white crystalline powder . It’s used in industrial and scientific research .
Molecular Structure Analysis
The molecular formula of “3-Chloro-5-fluorophenylboronic Acid” is C6H5BClFO2, and its molecular weight is 174.36 g/mol . The SMILES representation is OB(O)C1=CC(F)=CC(Cl)=C1 .
Physical And Chemical Properties Analysis
“3-Chloro-5-fluorophenylboronic Acid” has a melting point of over 200°C, a predicted boiling point of 308.1±52.0 °C, and a predicted density of 1.41±0.1 g/cm3 .
科学研究应用
钯催化反应
- 2-羟基-2-甲基丙苯酮(一种相关化合物)在钯催化剂存在下经历涉及 C-C 和 C-H 键断裂的多重芳基化,从而生成四芳基乙烷和异色满酮 (Wakui 等人,2004 年)。
合成和光谱分析
- 已经对与 3-(3-氯-5-氟苯基)-3'-甲基丙苯酮密切相关的化合物进行了合成和分析,其中光谱研究和量子化学计算提供了对其分子几何和化学反应性的见解 (Satheeshkumar 等人,2017 年)。
新型共聚物和材料科学
- 已经制备和表征了亲电三取代乙烯,包括 3-(3-氯-5-氟苯基)-3'-甲基丙苯酮的变体,显示出在制造具有高玻璃化转变温度的共聚物方面的潜力 (Kim 等人,1999 年)。
抗菌活性
- 已经合成和表征了类似于 3-(3-氯-5-氟苯基)-3'-甲基丙苯酮的化合物的某些衍生物,显示出有希望的抗菌活性 (Mistry 等人,2016 年)。
抗肿瘤药
- 与感兴趣的化学结构密切相关的 2-苯基喹啉-4-酮类似物对肿瘤细胞系表现出显着的抑制活性,表明具有抗癌药物开发的潜力 (Chou 等人,2010 年)。
安全和危害
属性
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-3-2-4-13(7-11)16(19)6-5-12-8-14(17)10-15(18)9-12/h2-4,7-10H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSIZCINELIVHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644935 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone | |
CAS RN |
898750-07-7 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

